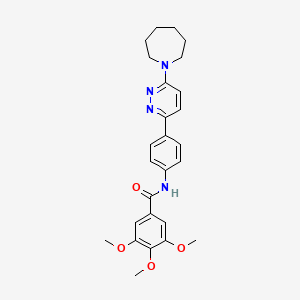
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide, also known as AZD-4901, is a small-molecule inhibitor of the protein kinase B (PKB/Akt) pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-aminophenyl)-6-(azepan-1-yl)pyridazin-3-amine to form the desired product.
Starting Materials
3,4,5-trimethoxybenzoic acid, thionyl chloride, N-(4-aminophenyl)-6-(azepan-1-yl)pyridazin-3-amine
Reaction
Step 1: 3,4,5-trimethoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form the corresponding acid chloride., Step 2: N-(4-aminophenyl)-6-(azepan-1-yl)pyridazin-3-amine is added to the reaction mixture and stirred at room temperature for several hours., Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent such as ethyl acetate., Step 4: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure., Step 5: The crude product is purified by column chromatography using a suitable solvent system to yield the desired product.
Wirkmechanismus
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide exerts its pharmacological effects by inhibiting the PKB/Akt pathway. PKB/Akt is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. The activation of PKB/Akt pathway is frequently observed in cancer cells, leading to uncontrolled growth and resistance to apoptosis. In addition, the PKB/Akt pathway is involved in insulin signaling and glucose metabolism, as well as neuronal function and neuroprotection.
Biochemische Und Physiologische Effekte
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the phosphorylation of PKB/Akt and its downstream targets, leading to the inhibition of cell proliferation and survival. In addition, N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Furthermore, N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide is its specificity for the PKB/Akt pathway. This compound has been shown to selectively inhibit the PKB/Akt pathway, without affecting other signaling pathways. In addition, N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and tissue distribution.
One of the limitations of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide is its potential toxicity. Studies have shown that N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide can cause liver toxicity and hematological toxicity in animal models. Therefore, careful dose selection and toxicity monitoring are necessary in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide. One of the major areas of research is the optimization of the pharmacological properties of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide, including its potency, selectivity, and toxicity. In addition, the combination of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide with other anticancer agents, such as chemotherapy and radiation therapy, is a promising area of research.
Furthermore, the potential applications of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide in other diseases, such as cardiovascular diseases and inflammatory disorders, should be explored. Finally, the development of biomarkers for the PKB/Akt pathway and the evaluation of their predictive value in clinical studies are important areas of research for the future development of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where the PKB/Akt pathway is frequently dysregulated. Studies have shown that N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide can inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. In addition, N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide has also been studied for its potential applications in diabetes and metabolic disorders. The PKB/Akt pathway plays a critical role in glucose metabolism and insulin signaling. Studies have shown that N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide can improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Furthermore, N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide has been studied for its potential applications in neurological disorders, such as Alzheimer's disease and schizophrenia. The PKB/Akt pathway is involved in various aspects of neuronal function, including synaptic plasticity and neuroprotection. Studies have shown that N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-32-22-16-19(17-23(33-2)25(22)34-3)26(31)27-20-10-8-18(9-11-20)21-12-13-24(29-28-21)30-14-6-4-5-7-15-30/h8-13,16-17H,4-7,14-15H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOFVVFMGBRNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2899210.png)
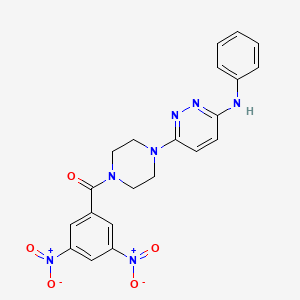
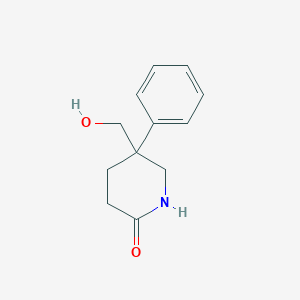
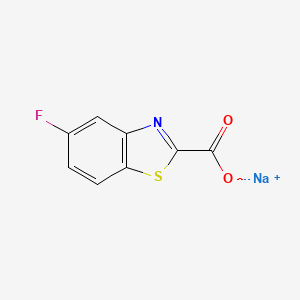
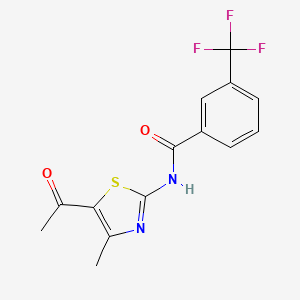
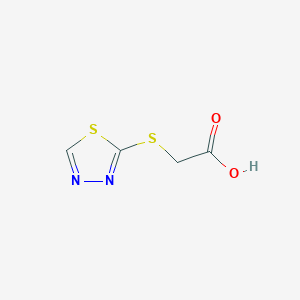
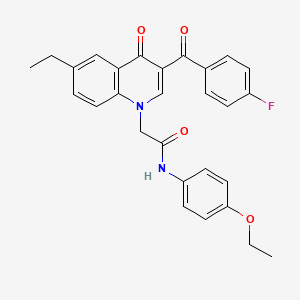
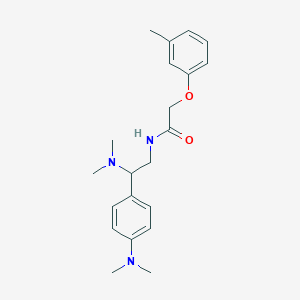
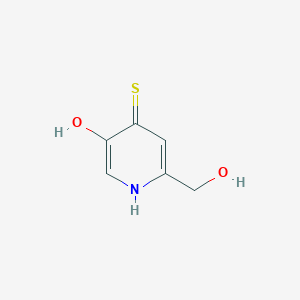
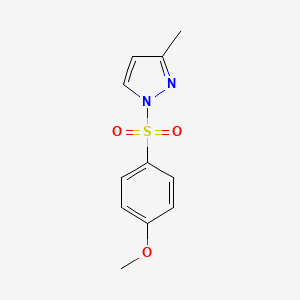
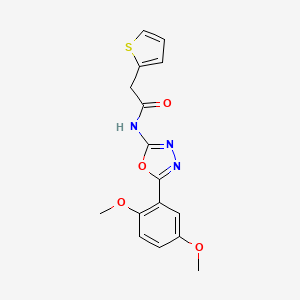
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2899228.png)
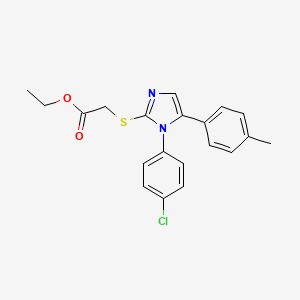
![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2899233.png)